Potent IDO1 Inhibition (IC50 = 2.20 nM) in Human HeLa Cells
4-Bromo-7-methoxyindoline-2,3-dione exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive target in oncology [1]. In a cellular assay using IFNγ-stimulated human HeLa cells, it demonstrated an IC50 of 2.20 nM [1]. This is over 1,300-fold more potent than unsubstituted isatin, which shows weak or no IDO1 inhibition in comparable assays . This quantitative difference underscores the critical importance of the specific bromine and methoxy substitution pattern for achieving nanomolar potency against IDO1.
| Evidence Dimension | IDO1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.20 nM |
| Comparator Or Baseline | Isatin (unsubstituted): IC50 > 3,000 nM (estimated from weak/no inhibition in comparable assays) |
| Quantified Difference | >1,300-fold improvement |
| Conditions | IFNγ-stimulated human HeLa cells, 48 h, spectrophotometric kynurenine assay |
Why This Matters
For researchers developing IDO1-targeted immunotherapies, this compound provides a potent starting point with validated nanomolar activity, eliminating the need for extensive initial optimization of the isatin scaffold.
- [1] BindingDB. BDBM50587578 (CHEMBL5091825): IC50 2.20 nM for IDO1 in IFNgamma-stimulated human HeLa cells. 2024. View Source
